molecular formula C8H6BrFO B1447154 4-Bromo-2-fluoro-6-methylbenzaldehyde CAS No. 1805421-14-0

4-Bromo-2-fluoro-6-methylbenzaldehyde

Cat. No. B1447154
CAS RN: 1805421-14-0
M. Wt: 217.03 g/mol
InChI Key: OTQPMRUIEAOUTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is used in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 217.04 . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Applications

Compounds structurally related to 4-Bromo-2-fluoro-6-methylbenzaldehyde have been extensively used in organic synthesis. For instance, derivatives of bromo-fluorobenzaldehyde are key intermediates in synthesizing heterocyclic compounds. The multicomponent condensation of related compounds has led to the development of new heterocyclic systems, indicating the potential of this compound in synthesizing novel organic molecules with possible biological or pharmaceutical applications (Dyachenko et al., 2020).

Analytical Chemistry

In analytical chemistry, the structural analysis and separation of regioisomers of related compounds, such as 4-bromo-3-fluorobenzaldehyde, have been achieved through advanced gas chromatography techniques. This highlights the potential of using this compound in complex analytical methodologies to study impurities and regioisomer separation, which is crucial for pharmaceutical purity and safety assessments (Shen et al., 2016).

Catalysis and Green Chemistry

The field of catalysis and green chemistry has explored the use of related fluorinated and brominated benzaldehydes for the synthesis of valuable chemical products. For example, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water showcases the environmental benefits and efficiency of utilizing such compounds in catalytic processes. This suggests potential catalytic applications for this compound in synthesizing aromatic aldehydes in a more sustainable manner (Wu et al., 2016).

Material Science

In material science, fluorinated benzaldehydes have been used to create microporous polyaminals for carbon dioxide adsorption. The introduction of fluorinated groups improves the adsorption properties and selectivity towards CO2 over nitrogen and methane. This underscores the potential of incorporating this compound into the synthesis of novel materials for gas storage and separation technologies (Li et al., 2016).

Safety and Hazards

This compound is classified as a warning under the GHS classification. It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H332). It may also cause respiratory irritation (H335) .

Mechanism of Action

Mode of Action

It’s known that benzaldehyde derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.

Pharmacokinetics

The physicochemical properties such as boiling point and density of the compound have been predicted . These properties can influence the compound’s pharmacokinetics and bioavailability.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-6-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The interactions between this compound and proteins such as cytochrome P450 enzymes are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including oxidative stress, apoptosis, and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the metabolism and detoxification of various compounds. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and gene expression .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to modulate gene expression .

properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPMRUIEAOUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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